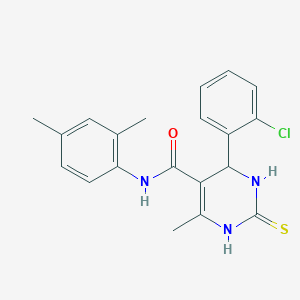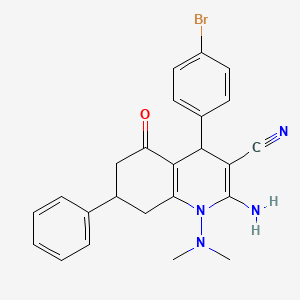
3,4-dichloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione
説明
3,4-dichloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione, also known as DCPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DCPT has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 3,4-dichloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways. This compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of inflammatory diseases, including arthritis and colitis. This compound has also been found to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, this compound has been shown to reduce viral replication in cell culture models of HIV and hepatitis C virus.
実験室実験の利点と制限
One of the advantages of 3,4-dichloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione is its wide range of biological activities, which makes it a promising compound for the development of new drugs. Another advantage is its relatively simple synthesis method, which allows for large-scale production. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its therapeutic potential. In addition, this compound has been found to have low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 3,4-dichloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the elucidation of its mechanism of action, which may lead to the discovery of new targets for drug development. Additionally, further studies are needed to optimize the synthesis method of this compound and to improve its solubility in water.
科学的研究の応用
3,4-dichloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, this compound has been found to have anti-viral properties by inhibiting the replication of certain viruses, including HIV and hepatitis C virus.
特性
IUPAC Name |
3,4-dichloro-1-(4-ethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-7-3-5-8(6-4-7)15-11(16)9(13)10(14)12(15)17/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIJNSZSYHYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387754 | |
| Record name | ST025617 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62303-12-2 | |
| Record name | ST025617 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3E)-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pent-3-enamide](/img/structure/B3961061.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B3961077.png)
![methyl 3-(1-{[(3-methyl-1,2,4-thiadiazol-5-yl)amino]carbonyl}piperidin-4-yl)propanoate](/img/structure/B3961079.png)

![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-1-naphthylbenzenesulfonamide hydrochloride](/img/structure/B3961112.png)
![4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B3961126.png)
![ethyl 2-[3-(2-furoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3961127.png)
![2-[3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3961134.png)
![2-[(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3961146.png)
![3-benzyl-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3961151.png)
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3961156.png)
![diisobutyl [hydroxy(3,4,5-trimethoxyphenyl)methyl]phosphonate](/img/structure/B3961161.png)